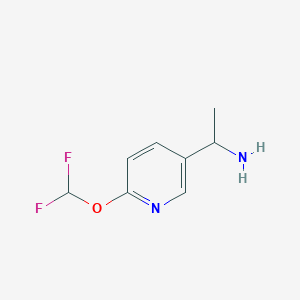
Tert-butyl (4-ethynyl-2,3-dimethylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (4-ethynyl-2,3-dimethylphenyl)carbamate is an organic compound with the molecular formula C13H15NO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group, an ethynyl group, and a dimethylphenyl group.
Méthodes De Préparation
The synthesis of tert-butyl (4-ethynyl-2,3-dimethylphenyl)carbamate involves several steps. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides. These methods provide a good yield and selectivity, making them suitable for both laboratory and industrial production.
Analyse Des Réactions Chimiques
Tert-butyl (4-ethynyl-2,3-dimethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS) for bromination.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Tert-butyl (4-ethynyl-2,3-dimethylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic compounds, including indoles and other heterocycles.
Biology: This compound is studied for its potential biological activities, such as anticancer and anti-inflammatory properties.
Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl (4-ethynyl-2,3-dimethylphenyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Tert-butyl (4-ethynyl-2,3-dimethylphenyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (2,4-dimethylphenyl)carbamate: This compound has a similar structure but lacks the ethynyl group, which may affect its reactivity and applications.
Tert-butyl (4-bromo-2,3-dimethylphenyl)carbamate: This compound contains a bromine atom instead of an ethynyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its ethynyl group, which provides additional reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C15H19NO2 |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
tert-butyl N-(4-ethynyl-2,3-dimethylphenyl)carbamate |
InChI |
InChI=1S/C15H19NO2/c1-7-12-8-9-13(11(3)10(12)2)16-14(17)18-15(4,5)6/h1,8-9H,2-6H3,(H,16,17) |
Clé InChI |
GMFRIRBNUGYVEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1C)NC(=O)OC(C)(C)C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13683161.png)







![5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole](/img/structure/B13683237.png)

![1-[4-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13683257.png)
![Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-2,6,7,11b-tetrahydro-1H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13683259.png)

